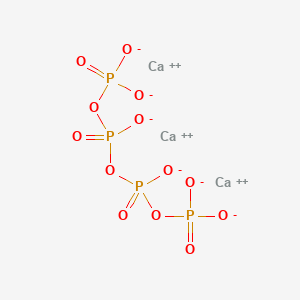
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- is a specialized chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a urea group, an ethylcyclohexyl group, a fluoroethyl group, and a nitroso group, making it a complex molecule with diverse reactivity.
Preparation Methods
The synthesis of urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the ethylcyclohexyl and fluoroethyl intermediates, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. detailed synthetic routes and reaction conditions are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The ethylcyclohexyl group provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- include other nitrosoureas and fluoroethyl derivatives. These compounds share some structural features but differ in their specific functional groups and reactivity. For example:
N’-(4-Ethylcyclohexyl)-N-(2-fluoroethyl)-N-nitrosourea: Similar in structure but may have different reactivity and applications.
Properties
CAS No. |
33024-37-2 |
|---|---|
Molecular Formula |
C11H20FN3O2 |
Molecular Weight |
245.29 g/mol |
IUPAC Name |
3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20FN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |
InChI Key |
GNUJKJSZLXIUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)



![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)






![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)

![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)
